SCH 54388

Description

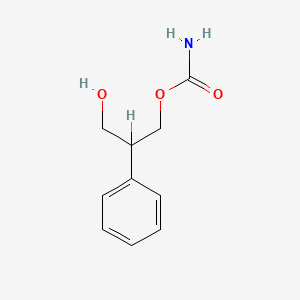

2-Phenyl-1,3-propanediol monocarbamate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

metabolite of felbamate; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-2-phenylpropyl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-10(13)14-7-9(6-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVQIZWJBLGVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948337 | |

| Record name | 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25451-53-0 | |

| Record name | 2-Phenyl-1,3-propanediol monocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25451-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 54388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025451530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-phenylpropyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-2-PHENYLPROPYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38CB53794 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

No Publicly Available Data on SCH 54388 Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, no information is publicly available for a compound designated as SCH 54388. This suggests that the identifier may be incorrect, outdated, or refer to a compound that has not been disclosed in public research.

Efforts to retrieve data on the mechanism of action, molecular target, signaling pathways, or any associated experimental protocols for SCH 54388 have been unsuccessful. Scientific publications and chemical registries do not contain entries for this specific identifier.

It is possible that "SCH 54388" is a typographical error and may refer to a different compound from the "SCH" series of investigational drugs developed by Schering-Plough. For instance, several other "SCH" compounds with distinct mechanisms of action are well-documented in scientific literature:

-

SCH 772984: A potent and selective inhibitor of ERK1 and ERK2 kinases, which are key components of the MAPK signaling pathway involved in cell proliferation and survival.

-

SCH-C (SCH 351125): A CCR5 antagonist that blocks the entry of HIV-1 into host cells.

-

Sch 52900 and Sch 52901: Inhibitors of the c-fos proto-oncogene induction, suggesting a role in blocking signal transduction pathways related to cell proliferation.

Without a correct and verifiable identifier, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for "SCH 54388."

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the accuracy of the chemical identifier. If "SCH 54388" is a confidential internal designation, the relevant information would not be accessible through public searches. We recommend cross-referencing internal documentation or contacting the originating research institution for clarification on the compound's identity and biological activity.

SCH 772984: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of SCH 772984, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

SCH 772984 has emerged as a significant tool in cancer research and beyond, demonstrating robust efficacy in preclinical models, particularly those with BRAF or RAS mutations.[1] This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

SCH 772984 is a complex heterocyclic molecule with the systematic IUPAC name (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₃H₃₃N₉O₂ |

| Molecular Weight | 587.7 g/mol |

| IUPAC Name | (3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide |

| SMILES | C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 |

| InChI | InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 |

| InChIKey | HDAJDNHIBCDLQF-RUZDIDTESA-N |

Mechanism of Action and Signaling Pathway

SCH 772984 is a highly selective and ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values of 4 nM and 1 nM, respectively.[1][2] It functions by binding to the ATP pocket of ERK kinases, preventing their phosphorylation and subsequent activation of downstream targets. This inhibition of the MAPK/ERK pathway is critical in cancers driven by mutations in BRAF and RAS. The simplified signaling pathway is illustrated below.

Caption: Inhibition of the ERK signaling pathway by SCH 772984.

Experimental Protocols

In Vitro Kinase Assay for ERK1/2 Inhibition

This protocol outlines a typical in vitro assay to determine the inhibitory activity of SCH 772984 against ERK1 and ERK2.

-

Reagents and Materials:

-

Purified active ERK1 and ERK2 enzymes.

-

Substrate peptide (e.g., myelin basic protein).

-

ATP (Adenosine triphosphate).

-

SCH 772984 (serially diluted).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

384-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Add diluted SCH 772984 to the wells of a 384-well plate.

-

Add the ERK1 or ERK2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production or substrate phosphorylation.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Biological Activity and Therapeutic Potential

SCH 772984 has demonstrated significant anti-tumor activity in both in vitro and in vivo models.[1] It effectively inhibits cell proliferation in cancer cell lines with BRAF or RAS mutations, including those that have developed resistance to BRAF and MEK inhibitors.[1] Furthermore, studies have shown its potential in other therapeutic areas, such as attenuating inflammatory responses in sepsis models.

The unique binding mode of SCH 772984 to ERK1/2, inducing a novel binding pocket, contributes to its high selectivity and potency. This distinct mechanism of action makes it a valuable research tool and a promising candidate for further drug development.

References

No Information Available for SCH 54388

Extensive searches for "SCH 54388" have yielded no information on a compound with this designation. Therefore, the requested in-depth technical guide on its in vitro activity cannot be provided.

Despite employing various search strategies, no scientific literature, patent filings, or public database entries corresponding to "SCH 54388" could be located. This suggests that the identifier may be incorrect, an internal code not in the public domain, or a compound that was discontinued (B1498344) in early-stage research without significant published data.

Without any foundational information on the compound's structure, biological targets, or mechanism of action, it is impossible to generate the requested content, which includes:

-

Quantitative Data Presentation: No in vitro activity data (e.g., IC50, Ki, MIC) is available to summarize in tabular format.

-

Experimental Protocols: Without knowledge of the compound's biological effects, relevant experimental methodologies cannot be detailed.

-

Signaling Pathway and Workflow Visualization: The signaling pathways modulated by SCH 54388 are unknown, precluding the creation of any explanatory diagrams.

It is recommended that the user verify the compound identifier for any potential typographical errors or provide any alternative nomenclature or associated research context that might facilitate a more successful search. Without further clarifying information, this request cannot be fulfilled.

Preliminary Research Findings on Casdozokitug (CHS-388/SRF388)

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "SCH 54388" did not yield specific results. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended subject of inquiry is Casdozokitug (also known as CHS-388 and formerly as SRF388), a clinical-stage anti-IL-27 antibody. This document summarizes the preliminary research findings for this compound.

Executive Summary

Casdozokitug (CHS-388/SRF388) is a first-in-class, fully human IgG1 monoclonal antibody that targets the p28 subunit of Interleukin-27 (IL-27). By neutralizing IL-27, casdozokitug aims to counteract the immunosuppressive tumor microenvironment, thereby enhancing the body's anti-tumor immune response. Preclinical and clinical studies have demonstrated its potential as a monotherapy and in combination with other cancer therapies, particularly in solid tumors such as hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC).[1] This document provides a comprehensive overview of the preliminary research findings, including its mechanism of action, available quantitative data from clinical trials, and generalized experimental protocols relevant to its preclinical evaluation.

Mechanism of Action

IL-27 is a heterodimeric cytokine that plays a significant role in immune regulation.[2] In the tumor microenvironment, IL-27 can exert immunosuppressive effects by upregulating immune checkpoint receptors like PD-L1, TIGIT, and LAG3, and by inhibiting the production of pro-inflammatory cytokines.[3]

Casdozokitug is designed to block the interaction between IL-27 and its receptor, thereby inhibiting its downstream signaling.[4] This blockade leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), a key mediator of IL-27 signaling.[5][6] The inhibition of the IL-27/STAT1 pathway results in:

-

Increased pro-inflammatory cytokine secretion: Enhanced production of anti-tumor cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5]

-

Decreased expression of immune checkpoint receptors: Downregulation of PD-L1, TIGIT, and LAG3 on immune cells.[5]

-

Enhanced T-cell and Natural Killer (NK) cell activity: Promotion of a more robust anti-tumor immune response driven by these effector cells.[1]

Preclinical studies have shown that this mechanism of action leads to potent anti-tumor effects, both as a monotherapy and in combination with anti-PD-1 therapy.[2]

Quantitative Data from Clinical Trials

The following tables summarize the available quantitative data from the Phase 1/1b and Phase 2 clinical trials of casdozokitug (NCT04374877 and NCT05359861).[7][8]

Table 1: Phase 1/1b Monotherapy and Combination Therapy in Advanced Solid Tumors (NCT04374877)

| Indication | Treatment | Number of Evaluable Patients | Objective Response Rate (ORR) | Confirmed Partial Responses (PRs) | Stable Disease (SD) |

| Squamous NSCLC (PD-(L)1 experienced, PD-L1 low) | Monotherapy | 9 | 22% | 2 | Not Reported |

| Overall NSCLC (heavily pretreated) | Monotherapy | 42 | 5% | All responses were PRs | 26% |

| NSCLC | Combination with Pembrolizumab | 5 | Not Reported | Not Reported | Best response was SD |

Data as of September 21, 2023.[3][9]

Table 2: Phase 2 Triplet Therapy in Unresectable, Locally Advanced or Metastatic Hepatocellular Carcinoma (uHCC) (NCT05359861)

| Efficacy Endpoint | Casdozokitug + Atezolizumab + Bevacizumab (n=29, RECIST 1.1 evaluable) |

| Objective Response Rate (ORR) | 37.9% |

| Complete Response (CR) Rate | 17.2% |

| Confirmed Partial Response (PR) Rate | 20.7% |

| Stable Disease (SD) | 27.6% |

| Progressive Disease (PD) | 31.0% |

| Disease Control Rate (DCR) | 58.6% |

Data presented at the 2025 American Society of Clinical Oncology Gastrointestinal Cancers Symposium.[9]

Experimental Protocols

While specific, detailed preclinical experimental protocols for casdozokitug have not been made publicly available, this section outlines generalized methodologies for key assays relevant to its mechanism of action.

IL-27 Quantification (ELISA)

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify IL-27 levels in biological samples such as cell culture supernatants, serum, or plasma.

Principle: A capture antibody specific for IL-27 is coated onto a microplate. Samples, standards, and controls are added, and the IL-27 present binds to the capture antibody. A biotinylated detection antibody, also specific for IL-27, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric signal proportional to the amount of bound IL-27.

Generalized Protocol:

-

Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific for IL-27 and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.

-

Sample Incubation: Add standards of known IL-27 concentrations and unknown samples to the wells and incubate for 2 hours at room temperature.[10]

-

Detection Antibody: Wash the plate and add a biotinylated monoclonal antibody specific for IL-27. Incubate for another 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for a specified time.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[11]

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the IL-27 concentration in the unknown samples.

STAT1 Phosphorylation Analysis (Western Blot)

Western blotting is used to detect the phosphorylation status of STAT1 in cell lysates after treatment with casdozokitug.

Principle: Cellular proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total STAT1 and phosphorylated STAT1 (pSTAT1).

Generalized Protocol:

-

Cell Lysis: Treat cells with the experimental compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pSTAT1 (e.g., at Tyr701 or Ser727) or total STAT1 overnight at 4°C.[5][12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of pSTAT1 and total STAT1.

Visualizations

Signaling Pathway of IL-27 and Casdozokitug's Mechanism of Action

Caption: IL-27 signaling pathway and the blocking action of Casdozokitug.

Experimental Workflow for Preclinical Evaluation

Caption: Generalized workflow for preclinical and clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. coherus.com [coherus.com]

- 3. coherus.com [coherus.com]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Facebook [cancer.gov]

- 8. onclive.com [onclive.com]

- 9. onclive.com [onclive.com]

- 10. rndsystems.com [rndsystems.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. Stat1 Antibody | Cell Signaling Technology [cellsignal.com]

Unraveling SCH 54388: A Compound Shrouded in Mystery

For researchers, scientists, and professionals in drug development, the accurate identification of a compound is the critical first step in any investigation. This typically begins with two key identifiers: the Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name. However, a thorough search for "SCH 54388" reveals a significant challenge: this designation does not correspond to a publicly available CAS number or a standardized IUPAC name in major chemical databases.

This lack of information suggests several possibilities. "SCH 54388" may be an internal compound code used within a specific research institution or pharmaceutical company that was never publicly disclosed or advanced into a stage of development where a CAS number would be assigned. It is also possible that the identifier is incorrect or has been mistyped.

Without a definitive CAS number or IUPAC name, it is not possible to retrieve the associated quantitative data, experimental protocols, or signaling pathway information required for a comprehensive technical guide. Further investigation would require clarification of the compound's identity, perhaps by referencing the original source document or database where "SCH 54388" was mentioned.

Should a verifiable identity for this compound be established, a detailed technical guide could be developed. Such a guide would typically include:

-

Chemical and Physical Properties: A table summarizing key data points such as molecular formula, molecular weight, melting point, boiling point, and solubility.

-

Pharmacological Data: Including mechanism of action, IC50/EC50 values, and other relevant pharmacological metrics presented in a clear tabular format.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and in vitro/in vivo assays.

-

Signaling Pathway Diagrams: Visual representations of the compound's interaction with biological pathways, created using Graphviz for clarity and precision.

Until "SCH 54388" can be unambiguously identified, any further exploration remains speculative. Researchers encountering such a designation are encouraged to double-check their sources and seek alternative identifiers to unlock the wealth of information necessary for their scientific pursuits.

SCH 54388: A Guide to Determining Solubility and Stability

Solubility Assessment

A thorough understanding of a compound's solubility in various solvents is fundamental for its handling, formulation, and in vitro/in vivo testing. Solubility is typically determined by establishing a saturated solution at a specific temperature and quantifying the concentration of the dissolved compound.

Experimental Protocol for Solubility Determination

A common method for determining thermodynamic solubility is the shake-flask method:

-

Preparation: Add an excess amount of SCH 54388 to a series of vials, each containing a different solvent of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This is often achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of SCH 54388 in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or µM.

Data Presentation: Solubility of SCH 54388 (Illustrative Data)

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | < 0.1 | < 250 | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 25 | 0.5 | 1250 | Shake-Flask, HPLC-UV |

| DMSO | 25 | > 50 | > 125000 | Shake-Flask, HPLC-UV |

| Ethanol | 25 | 10 | 25000 | Shake-Flask, HPLC-UV |

Stability Evaluation

Assessing the chemical stability of a compound under various environmental conditions is critical for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies often involve subjecting the compound to stress conditions and monitoring its degradation over time.

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.[1][2][3][4][5]

-

Stress Conditions: Prepare solutions of SCH 54388 in relevant solvents and subject them to a range of stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: e.g., Solid compound and solution at 80°C for 72 hours.

-

Photostability: Expose the solid compound and solution to light (e.g., ICH Q1B option 2).

-

-

Time Points: Collect samples at various time points throughout the stress period (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

-

Data Analysis: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.

Data Presentation: Stability of SCH 54388 under Forced Degradation (Illustrative Data)

| Stress Condition | Time (hours) | SCH 54388 Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 | 4.3 |

| 0.1 M NaOH, 60°C | 24 | 70.1 | 18.9 | 11.0 |

| 3% H₂O₂, RT | 24 | 92.5 | 5.1 | 2.4 |

| 80°C (Solution) | 72 | 95.8 | 2.1 | 2.1 |

| Photostability (ICH Q1B) | - | 98.3 | 1.7 | Not Detected |

Visualizations

Diagrams are essential for illustrating experimental workflows and biological pathways. The following are examples created using the DOT language.

Experimental Workflow for Stability Testing

Caption: Workflow for Forced Degradation Stability Testing.

Hypothetical Signaling Pathway

Given the lack of public information on the specific mechanism of action for SCH 54388, the following diagram illustrates a generic kinase signaling pathway that is often the target of small molecule inhibitors.

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Methodological & Application

Application Notes and Protocols for SCH 58261 (Analogue of SCH 54388) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental protocol for the in vitro evaluation of SCH 58261, a potent and selective adenosine (B11128) A2A receptor antagonist. Due to the likely misspelling of the requested compound "SCH 54388," this document focuses on SCH 58261 and the related compound SCH 442416, for which experimental data in cell culture is available. These compounds are of significant interest in cancer research due to their potential to modulate the tumor microenvironment and inhibit cancer cell growth.[1][2][3][4]

Additionally, as aberrant signaling pathways are a common focus of cancer drug development, we include protocols relevant to the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[5]

Data Presentation: In Vitro Activity of Adenosine A2A Receptor Antagonists

The following table summarizes the in vitro activity of SCH 58261 and similar adenosine A2A receptor antagonists in various cancer cell lines.

| Compound | Cell Line | Concentration Range | Observed Effect | Reference |

| SCH 58261 | H1975 (NSCLC) | 10 nM - 10 µM | Concentration-dependent decrease in cell viability. | |

| SCH 58261 | Cancer Associated Fibroblasts (CAFs) | 25 µM | Inhibition of cell growth. | |

| ZM241385 (A2AR antagonist) | A549 (NSCLC) | 25 µM | Increased apoptosis and decreased cell adhesion. | |

| ZM241385 (A2AR antagonist) | PC9 (NSCLC) | 25 µM | Increased apoptosis and decreased cell adhesion. | |

| SCH 442416 | Retinal Müller Cells | 0.1, 1, 10 µM | Increased expression of GS and GLAST. |

Experimental Protocols

Protocol 1: Determination of IC50 for SCH 58261 in a Non-Small Cell Lung Cancer (NSCLC) Cell Line (e.g., H1975)

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of SCH 58261 on the viability of a selected cancer cell line.

Materials:

-

H1975 human non-small cell lung cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SCH 58261

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., Resazurin-based assay)

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Cell Culture Maintenance: Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the H1975 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of SCH 58261 in DMSO. Create a series of dilutions in complete growth medium to achieve final concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SCH 58261. Include wells with medium and a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Viability Assessment: Add 10 µL of a resazurin-based cell viability reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

-

Data Analysis: Subtract the background fluorescence from all readings. Normalize the fluorescence values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of Apoptosis Induction by an Adenosine A2A Receptor Antagonist

This protocol describes how to assess whether the observed decrease in cell viability is due to the induction of apoptosis.

Materials:

-

A549 or PC9 human non-small cell lung cancer cell lines

-

A2A receptor antagonist (e.g., ZM241385 or SCH 58261)

-

6-well cell culture plates

-

Annexin V-APC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 or PC9 cells in 6-well plates and treat with the A2A receptor antagonist (e.g., 25 µM ZM241385) or vehicle control (DMSO) for 48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-APC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will be Annexin V-positive.

Signaling Pathways and Visualizations

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, typically leads to an increase in intracellular cAMP levels. In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response. Antagonists of the A2A receptor block this immunosuppressive effect.

Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by SCH 58261.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can be aberrantly activated in various cancers. The canonical pathway involves the ligand (e.g., Sonic Hedgehog, SHH) binding to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). SMO then activates GLI transcription factors, leading to the expression of Hh target genes.

Caption: Simplified overview of the canonical Hedgehog signaling pathway.

Experimental Workflow for Testing a Novel Inhibitor

The following diagram illustrates a general workflow for the initial in vitro characterization of a small molecule inhibitor.

Caption: A generalized workflow for the in vitro screening of a small molecule inhibitor.

References

- 1. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Hedgehog Pathway Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Hedgehog (Hh) pathway inhibitors, specifically Smoothened (SMO) antagonists, in preclinical mouse models of cancer. Due to the limited public information available for "SCH 54388," this document will focus on widely-used and well-documented SMO inhibitors such as Vismodegib, Sonidegib, and Saridegib (B1684313) (IPI-926) as representative examples. The principles and protocols outlined here can be adapted for other SMO inhibitors with appropriate validation.

Introduction to Hedgehog Signaling and SMO Inhibition

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancer.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G-protein coupled receptor-like protein.[1] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the downstream effectors of the pathway. Upon ligand binding, the inhibitory effect of PTCH1 on SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of Hh target genes that promote cell proliferation and survival.[1]

Most Hedgehog pathway inhibitors, including the compounds discussed here, act by binding to and inhibiting the activity of SMO, thereby preventing the activation of GLI transcription factors and downregulating the expression of Hh target genes.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the administration of Hedgehog pathway inhibitors in different mouse cancer models.

Table 1: Efficacy of Vismodegib in Mouse Models

| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |

| C57BL/6 | Intrahepatic Cholangiocarcinoma | 50 mg/kg/day, intraperitoneally | 4 weeks | Significantly reduced number of tumor nodules and liver weight. Decreased protein levels of SHH, Gli1, and Gli2. | [2] |

| Balb/c nu/nu | Castration-Resistant Prostate Cancer (C4-2B xenograft) | 50 mg/kg, orally, every other week | 3 weeks (7 days on, 7 days off) | Significantly inhibited tumor growth. | [3] |

Table 2: Efficacy of Sonidegib in Mouse Models

| Mouse Model | Condition | Dosage and Administration | Treatment Duration | Key Findings | Reference |

| ICR mice | LPS-induced Neuroinflammation | 40 mg/kg/day, orally | 7 days | Significantly decreased levels of IL-6 and TNF-α in brain tissue. | [4] |

| N/A | Medulloblastoma & Basal Cell Carcinoma (preclinical models) | Oral administration | N/A | Resulted in complete suppression of GLI1 and tumor regression. | [5] |

Table 3: Efficacy of Saridegib (IPI-926) in Mouse Models

| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings | Reference |

| PtcC/C mice | Medulloblastoma | 20 mg/kg/day, intraperitoneally | 19 days | Full resolution of clinical symptoms and decreased cerebellar tumor size. | [6] |

| PtcC/C mice | Medulloblastoma | 20 mg/kg/day for 6 weeks, then 20 mg/kg twice weekly for 6 weeks (maintenance) | 12 weeks total | Significantly prolonged survival compared to vehicle controls. | [6] |

Experimental Protocols

Protocol 1: Administration of Vismodegib via Oral Gavage

This protocol is adapted from methodologies used in preclinical cancer models.[1]

Materials:

-

Vismodegib powder

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles (20-22 gauge, ball-tipped)

-

1 mL syringes

-

Appropriate mouse model (e.g., xenograft or genetically engineered model)

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

-

Mix thoroughly until a homogenous suspension is formed.[1]

-

-

Dosing Solution Preparation:

-

Calculate the required amount of Vismodegib based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

-

Weigh the Vismodegib powder and place it in a sterile microcentrifuge tube.[1]

-

Add the appropriate volume of vehicle to achieve the desired final concentration.

-

Vortex the mixture vigorously for several minutes to ensure a uniform suspension. Sonication can be used to aid in suspension.[1]

-

Prepare the dosing solution fresh daily or store at 4°C for a limited time, ensuring it is thoroughly resuspended before each use.[1]

-

-

Administration via Oral Gavage:

-

Gently restrain the mouse.

-

Measure the distance from the mouse's mouth to the xiphoid process to determine the appropriate insertion depth for the gavage needle.

-

Draw the calculated volume of the Vismodegib suspension into a 1 mL syringe fitted with a gavage needle.[1]

-

Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.[1]

-

Monitor the mouse for any signs of distress during and after the procedure.

-

-

Treatment Schedule:

-

Monitoring:

-

Monitor tumor growth using calipers or an appropriate imaging modality.

-

Monitor the body weight and overall health of the mice regularly.

-

Protocol 2: Administration of Sonidegib via Intraperitoneal Injection

This protocol provides a general guideline for intraperitoneal administration.

Materials:

-

Sonidegib powder

-

Vehicle (e.g., 10% DMSO)[2]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

27-30 gauge needles

-

1 mL syringes

-

Appropriate mouse model

Procedure:

-

Dosing Solution Preparation:

-

Calculate the required amount of Sonidegib based on the desired dose and the number and weight of the mice.

-

Dissolve the Sonidegib powder in the appropriate volume of vehicle.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare the dosing solution fresh before each use.

-

-

Administration via Intraperitoneal Injection:

-

Gently restrain the mouse, exposing the abdomen.

-

Lift the skin and peritoneum of the lower quadrant of the abdomen to create a small tent.

-

Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.

-

Inject the Sonidegib solution slowly.

-

Withdraw the needle and monitor the mouse for any signs of discomfort.

-

-

Treatment Schedule:

-

Administer the dosing solution as required by the experimental design (e.g., once daily).[4]

-

-

Monitoring:

-

Monitor relevant endpoints, such as tumor size, body weight, and any potential side effects.

-

Visualizations

Hedgehog Signaling Pathway and SMO Inhibitor Mechanism

Caption: Hedgehog signaling pathway and the mechanism of SMO inhibitors.

Experimental Workflow for In Vivo Evaluation

Caption: A typical experimental workflow for in vivo evaluation of a Hedgehog inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Sonidegib Suppresses Production of Inflammatory Mediators and Cell Migration in BV2 Microglial Cells and Mice Treated with Lipopolysaccharide via JNK and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]

SCH 54388 dosage and administration guidelines

A comprehensive search for publicly available data on SCH 54388, including dosage and administration guidelines, preclinical studies, and clinical trials, did not yield any specific information for a compound with this designation.

The search results did not contain any relevant documents, databases, or publications detailing the dosage, administration, mechanism of action, or experimental protocols for a substance identified as SCH 54388. Information retrieved pertained to other pharmaceutical compounds or general guidelines on clinical trial conduct and medication administration in educational settings.

It is possible that SCH 54388 is an internal research code, a compound that was discontinued (B1498344) in early-stage development, or a designation that is not publicly disclosed. Without primary data, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to consult internal documentation, direct correspondence with the originating research institution, or search for publications using alternative identifiers such as chemical name or patent numbers, if available.

Application Note: Analysis of MAPK/ERK Pathway Inhibition by SCH772984 Using Western Blot

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the ERK1/2 cascade, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it a key therapeutic target.[1] SCH772984 is a potent and highly selective, ATP-competitive inhibitor of ERK1 and ERK2.[2] Notably, it exhibits a dual mechanism of action, not only inhibiting the catalytic activity of ERK1/2 but also preventing their phosphorylation by the upstream kinases MEK1/2.[1] This application note provides a detailed protocol for using Western blotting to analyze the effects of SCH772984 on the MAPK/ERK signaling cascade by examining the phosphorylation status of ERK1/2 and its downstream target, RSK.

Principle

Western blotting is a widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation.[3] This protocol outlines the treatment of a relevant cancer cell line with SCH772984, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated RSK (p-RSK), and a loading control. The inhibition of ERK1/2 activity by SCH772984 is expected to lead to a dose-dependent decrease in the phosphorylation of both ERK1/2 and RSK.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of SCH772984 on key proteins in the MAPK/ERK pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.

| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |

| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.12 |

| SCH772984 | 10 | 0.45 | ± 0.08 | |

| SCH772984 | 100 | 0.15 | ± 0.04 | |

| SCH772984 | 1000 | 0.05 | ± 0.02 | |

| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.09 |

| SCH772984 | 10 | 0.98 | ± 0.10 | |

| SCH772984 | 100 | 1.02 | ± 0.08 | |

| SCH772984 | 1000 | 0.99 | ± 0.11 | |

| p-RSK (Ser380) | Untreated Control | 0 | 1.00 | ± 0.15 |

| SCH772984 | 10 | 0.52 | ± 0.09 | |

| SCH772984 | 100 | 0.21 | ± 0.06 | |

| SCH772984 | 1000 | 0.08 | ± 0.03 |

In Vitro IC50 Values for SCH772984

The half-maximal inhibitory concentration (IC50) of SCH772984 varies across different cell lines. The following table provides a summary of reported IC50 values.

| Cell Line | Cancer Type | IC50 (nM) |

| H727 | Non-Small Cell Lung Cancer | 135 |

| RAW 264.7 | Macrophage | 440 (for TNFα production) |

| BRAF-mutant cell lines | Various | <500 (in approx. 88% of lines) |

| RAS-mutant cell lines | Various | <500 (in approx. 49% of lines) |

Experimental Protocols

Cell Culture and Treatment

-

Culture Conditions: Culture a relevant cancer cell line (e.g., BRAF or RAS mutant melanoma or colon cancer cell lines) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Starvation (Optional): To reduce basal levels of ERK phosphorylation, starve cells in serum-free media for 12-24 hours prior to treatment.

-

Treatment: Treat cells with varying concentrations of SCH772984 (e.g., 0, 10, 100, 1000 nM) for a desired time period (e.g., 2, 6, 12, or 24 hours). A vehicle control (DMSO) should be included.

Cell Lysis and Protein Quantification

-

Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Protocol

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom. To achieve good separation of ERK1 (44 kDa) and ERK2 (42 kDa), it may be necessary to run the gel for a longer duration.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol (B129727) for 30 seconds before transfer.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies:

-

Phospho-ERK1/2 (Thr202/Tyr204) antibody (1:1000 - 1:10,000 dilution)

-

Total ERK1/2 antibody (1:1000 - 1:10,000 dilution)

-

Phospho-RSK (Ser380) antibody (1:1000 dilution)

-

Loading control antibody (e.g., β-actin, GAPDH) (1:1000 - 1:5000 dilution)

-

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped. After imaging for the phosphorylated protein, wash the membrane and incubate with a stripping buffer for 15-30 minutes. Wash thoroughly with TBST and re-block before incubating with the antibody for the total protein.

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Mandatory Visualization

Caption: MAPK/ERK signaling pathway and the inhibitory action of SCH772984 on ERK1/2.

Caption: Experimental workflow for Western blot analysis of ERK pathway modulation.

References

Application Notes and Protocols for In Vitro Assay Development of SCH 54388 (Lonafarnib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 54388, also known as Lonafarnib (B1684561), is a potent and specific, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] FTase is a critical enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[2] Farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, is essential for their proper subcellular localization and function.[2] By inhibiting FTase, SCH 54388 prevents the farnesylation of Ras proteins, thereby blocking their membrane association and downstream signaling cascades that are often hyperactivated in cancer.[2] These application notes provide a comprehensive guide to the in vitro characterization of SCH 54388, including detailed protocols for farnesyltransferase inhibition assays and an overview of the relevant signaling pathways.

Mechanism of Action and Signaling Pathway

SCH 54388 acts as a competitive inhibitor of FTase, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the target protein. This disruption of farnesylation primarily affects the Ras signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival.[2][3] Unfarnesylated Ras remains in the cytosol and is unable to be activated by upstream signals from receptor tyrosine kinases (RTKs).[2] This, in turn, inhibits the activation of major downstream effector pathways, including the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are central to oncogenesis.[4][5]

Caption: Ras signaling pathway and its inhibition by SCH 54388.

Quantitative Data Summary

The inhibitory potency of SCH 54388 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Assay Type | Target | Substrate | IC50 (nM) | Reference |

| Enzymatic | H-Ras Farnesyltransferase | H-Ras | 1.9 | [1] |

| Enzymatic | K-Ras-4B Farnesyltransferase | K-Ras-4B | 5.2 | [1] |

| Cell-based (Viability) | SMMC-7721 (HCC cell line) | - | 20,290 | [1] |

| Cell-based (Viability) | QGY-7703 (HCC cell line) | - | 20,350 | [1] |

Experimental Protocols

Farnesyltransferase Inhibition Assay (Fluorimetric)

This protocol describes a fluorimetric assay to determine the in vitro inhibitory activity of SCH 54388 on farnesyltransferase. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate, resulting in a change in fluorescence.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

SCH 54388 (Lonafarnib)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

DMSO

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)

Experimental Workflow:

Caption: Workflow for the in vitro FTase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SCH 54388 in DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the FTase enzyme and the Dansyl-GCVLS peptide substrate in assay buffer to the desired working concentrations.

-

Prepare the FPP solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of the serially diluted SCH 54388 or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

-

Add 25 µL of the diluted FTase enzyme solution to all wells.

-

Include control wells:

-

No inhibitor control: Enzyme, substrates, and vehicle.

-

No enzyme control: Substrates and vehicle.

-

No substrate control: Enzyme and vehicle.

-

-

-

Pre-incubation:

-

Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding 50 µL of a pre-mixed solution containing FPP and Dansyl-GCVLS peptide substrate to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of SCH 54388. The detailed fluorimetric assay protocol allows for the precise determination of the inhibitor's potency against farnesyltransferase. Understanding the underlying mechanism of action and the affected signaling pathways is crucial for interpreting experimental results and for the further development of farnesyltransferase inhibitors as potential therapeutic agents.

References

- 1. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ras pathway | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. anygenes.com [anygenes.com]

Application Notes and Protocols for Flow Cytometry Analysis of Compound-Induced Cell Cycle Arrest and Apoptosis

Disclaimer: Extensive searches for "SCH 54388" did not yield information on a compound with this designation affecting cell cycle or apoptosis. It is possible that this is an internal, unpublished designation or a typographical error. The following application notes and protocols are provided for a hypothetical anti-cancer compound, hereafter referred to as Compound X , to demonstrate the application of flow cytometry in analyzing its effects on cell cycle progression and apoptosis induction.

Application Notes

These notes provide an overview of the analysis of Compound X's cellular effects using flow cytometry. Compound X is a hypothetical small molecule inhibitor designed to target key regulators of the cell cycle and apoptosis in cancer cells.

1. Introduction to Compound X and its Hypothesized Mechanism

Compound X is a novel investigational agent designed to induce cell death in rapidly proliferating cancer cells. It is hypothesized to exert its effects by a dual mechanism: arresting the cell cycle at the G2/M phase and subsequently inducing apoptosis. Flow cytometry is an indispensable tool to quantify these cellular responses.

2. Principle of Flow Cytometry Analysis

Flow cytometry allows for the rapid analysis of individual cells within a heterogeneous population.[1] For cell cycle analysis, a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2] For apoptosis analysis, Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, is used in conjunction with a viability dye like PI to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

3. Experimental Design

To elucidate the effects of Compound X, cancer cells are cultured and treated with varying concentrations of the compound over a time course. Untreated cells serve as a negative control. Following treatment, cells are harvested and stained for either cell cycle or apoptosis analysis and subsequently analyzed by flow cytometry.

Data Presentation

The quantitative data obtained from the flow cytometry analysis of cells treated with Compound X are summarized in the tables below.

Table 1: Effect of Compound X on Cell Cycle Distribution in Cancer Cells

| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control (0 µM) | 55.2 ± 3.1 | 25.1 ± 2.5 | 19.7 ± 1.8 |

| Compound X (10 µM) | 50.1 ± 2.8 | 15.3 ± 1.9 | 34.6 ± 2.2 |

| Compound X (25 µM) | 35.7 ± 3.5 | 10.2 ± 1.5 | 54.1 ± 3.1 |

| Compound X (50 µM) | 20.4 ± 2.1 | 5.6 ± 0.9 | 74.0 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by Compound X in Cancer Cells

| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control (0 µM) | 95.3 ± 2.2 | 2.1 ± 0.5 | 2.6 ± 0.7 |

| Compound X (10 µM) | 80.1 ± 3.1 | 12.5 ± 1.8 | 7.4 ± 1.1 |

| Compound X (25 µM) | 65.4 ± 4.5 | 25.3 ± 2.9 | 9.3 ± 1.4 |

| Compound X (50 µM) | 40.2 ± 3.8 | 45.1 ± 3.3 | 14.7 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Compound X

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density of 2 x 10^5 cells per well in their appropriate growth medium.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

-

Compound Preparation: Prepare a stock solution of Compound X in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of Compound X or the vehicle control.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours).

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

-

Cell Harvesting: Harvest the cells by trypsinization. Transfer the cell suspension to a 15 mL conical tube.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.

-

RNase Treatment and Staining: Resuspend the cell pellet in 500 µL of staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[2]

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide Staining

-

Cell Harvesting: Harvest both the adherent and floating cells. Adherent cells can be detached using trypsin. Pool all cells from each treatment condition into separate 15 mL conical tubes.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

Mandatory Visualizations

Caption: Workflow for analyzing the effects of Compound X.

Caption: Simplified p53-mediated apoptosis pathway.

Note: The provided protocols are generalized and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for High-Throughput Screening of Novel Hedgehog Pathway Inhibitors

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development.[1][2] Aberrant activation of this pathway in adults is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of ovarian cancer.[3] The key components of this pathway include the transmembrane receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors.[1][2] In the absence of the Hedgehog ligand, PTCH inhibits SMO. Upon ligand binding, this inhibition is released, leading to the activation of GLI transcription factors and the expression of downstream target genes that promote cell proliferation and survival. The dysregulation of this pathway presents a compelling target for therapeutic intervention.

This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors of the Hedgehog pathway, using a hypothetical inhibitor, Compound X (e.g., SCH 54388) , as an example. The described assays are designed for a 384-well plate format, suitable for automated liquid handling and high-content imaging systems.

Principle of the Assay

The primary HTS assay is a cell-based reporter assay that measures the activity of the GLI transcription factor. A stable cell line expressing a GLI-responsive luciferase reporter is utilized. Inhibition of the Hedgehog pathway by a test compound will result in a decrease in luciferase expression, leading to a reduction in the luminescent signal. This provides a robust and quantifiable readout for pathway inhibition.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Shh-LIGHT2 Cells (NIH/3T3) | Fictional Inc. | F-12345 | Liquid Nitrogen |

| Dulbecco's Modified Eagle Medium (DMEM) | Fictional Inc. | F-54321 | 4°C |

| Fetal Bovine Serum (FBS) | Fictional Inc. | F-67890 | -20°C |

| Penicillin-Streptomycin | Fictional Inc. | F-09876 | -20°C |

| G418 (Geneticin) | Fictional Inc. | F-56789 | 4°C |

| Recombinant Mouse Sonic Hedgehog (Shh) N-Terminus | Fictional Inc. | F-11223 | -80°C |

| Compound X (e.g., SCH 54388) | Fictional Inc. | F-44556 | Room Temperature (desiccated) |

| ONE-Glo™ Luciferase Assay System | Fictional Inc. | F-77889 | -20°C |

| 384-well white, clear-bottom assay plates | Fictional Inc. | F-99001 | Room Temperature |

| Dimethyl sulfoxide (B87167) (DMSO), cell culture grade | Fictional Inc. | F-23456 | Room Temperature |

Experimental Protocols

Protocol 1: Cell-Based GLI-Luciferase Reporter Assay for HTS

This protocol describes the primary screening of compounds to identify inhibitors of the Hedgehog pathway.

1. Cell Preparation:

- Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418 at 37°C in a humidified atmosphere with 5% CO2.

- On the day of the assay, harvest cells using trypsin-EDTA and resuspend in assay medium (DMEM with 0.5% FBS and 1% Penicillin-Streptomycin).

- Adjust the cell density to 2.5 x 10^5 cells/mL.

2. Compound Plating:

- Prepare a 10 mM stock solution of Compound X in DMSO.

- Perform serial dilutions of the compound stock in DMSO to create a concentration range for dose-response analysis.

- Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. For single-point screening, dispense 50 nL of a 10 µM compound solution.

- Include appropriate controls:

- Negative Control: 50 nL of DMSO (no inhibition).

- Positive Control: 50 nL of a known Hedgehog pathway inhibitor (e.g., Cyclopamine) at a concentration that gives maximal inhibition.

3. Assay Procedure:

- To all wells, add 25 µL of the cell suspension (approximately 6,250 cells/well).

- Add 25 µL of assay medium containing recombinant Shh ligand to all wells except the negative control wells (add 25 µL of assay medium without Shh). The final concentration of Shh should be optimized for robust reporter activation (e.g., 100 ng/mL).

- The final volume in each well is 50 µL.

- Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

4. Signal Detection:

- Equilibrate the ONE-Glo™ Luciferase Assay reagent to room temperature.

- Add 25 µL of the ONE-Glo™ reagent to each well.

- Incubate the plates at room temperature for 10 minutes, protected from light.

- Measure the luminescence using a plate reader.

Protocol 2: Cytotoxicity Assay

This secondary assay is crucial to eliminate compounds that show a decrease in the reporter signal due to general cytotoxicity rather than specific pathway inhibition.

1. Cell and Compound Plating:

- Follow steps 1 and 2 from Protocol 1.

2. Assay Procedure:

- Add 50 µL of the cell suspension to each well.

- Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Signal Detection:

- Add 10 µL of a viability reagent (e.g., CellTiter-Glo®) to each well.

- Incubate for 10 minutes at room temperature.

- Measure the luminescence, which is proportional to the number of viable cells.

Data Analysis and Interpretation

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

For dose-response curves, the IC50 value (the concentration of an inhibitor where the response is reduced by half) is determined by fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following tables summarize the hypothetical performance data for the GLI-Luciferase reporter assay and the characterization of Compound X.

Table 1: HTS Assay Performance Metrics

| Parameter | Value |

| Z'-factor | 0.78 |

| Signal-to-Background | > 10-fold |

| Coefficient of Variation (%CV) | < 10% |

Table 2: Dose-Response Data for Compound X

| Compound X (µM) | % Inhibition (GLI-Luciferase) | % Cytotoxicity |

| 100 | 98.5 | 5.2 |

| 30 | 95.2 | 3.1 |

| 10 | 88.7 | 1.5 |

| 3 | 75.4 | 0.8 |

| 1 | 52.1 | 0.3 |

| 0.3 | 28.9 | 0.1 |

| 0.1 | 10.3 | 0.0 |

| 0.03 | 2.1 | 0.0 |

| IC50 (µM) | 0.95 | > 100 |

Visualizations

Caption: The canonical Hedgehog signaling pathway.

Caption: High-throughput screening experimental workflow.

Conclusion

The described cell-based GLI-luciferase reporter assay provides a robust and reliable method for the high-throughput screening of potential Hedgehog pathway inhibitors. The assay is readily automated and demonstrates excellent statistical performance, making it suitable for large-scale screening campaigns. The hypothetical Compound X (e.g., SCH 54388) demonstrates potent and specific inhibition of the Hedgehog pathway with an IC50 of 0.95 µM and no significant cytotoxicity at effective concentrations. This positions it as a promising candidate for further preclinical development. These protocols and application notes serve as a comprehensive guide for researchers and drug development professionals working to identify novel therapeutics targeting this critical cancer-related signaling pathway.

References

Application Notes and Protocols for In Vivo Imaging with SCH 54388, a Putative CCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct in vivo imaging studies have been published for SCH 54388. This document provides a detailed framework based on the established methodologies for other small molecule C-C chemokine receptor 2 (CCR2) antagonists. All protocols and data presented herein are based on analogous compounds and should be adapted and validated for SCH 54388.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key regulators of the migration and infiltration of monocytes and macrophages into tissues during inflammation, cancer, and other pathological conditions. This signaling axis is a critical component of the tumor microenvironment and is implicated in promoting tumor growth, invasion, and metastasis. Consequently, CCR2 has emerged as a promising therapeutic target, and the development of selective antagonists is an active area of research.

In vivo imaging of CCR2 expression and occupancy provides a powerful tool to non-invasively assess disease progression, understand the mechanism of action of CCR2-targeted therapies, and guide drug development. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that, when used with a radiolabeled CCR2 antagonist, can quantify receptor density in various tissues. This document outlines the principles, protocols, and data interpretation for in vivo imaging studies using a putative CCR2 antagonist like SCH 54388.

The CCL2/CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This activation leads to monocyte and macrophage chemotaxis, differentiation, and polarization, ultimately influencing the inflammatory and tumor microenvironments. The inhibition of this pathway by a CCR2 antagonist like SCH 54388 is expected to block these downstream effects.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo imaging and clinical studies of various CCR2 antagonists. This data can serve as a benchmark for studies with SCH 54388.

Preclinical In Vivo Imaging Data

This table presents biodistribution data for peptide-based and small molecule CCR2 PET radiotracers in mouse models. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Radiotracer | Animal Model | Organ/Tissue | Uptake (%ID/g) | Time Point | Reference |

| [64Cu]DOTA-ECL1i | Mouse Heart Transplant | Donor Heart | 2.82 ± 0.40 | 1-2 h post-injection | [1][2] |

| [64Cu]DOTA-ECL1i | Mouse Heart Transplant | Native Heart | 0.70 ± 0.19 | 1-2 h post-injection | [1][2] |

| [64Cu]DOTA-ECL1i | Mouse Heart Transplant | Bone Marrow | 2.33 ± 0.51 | 1-2 h post-injection | [1] |

| [68Ga]DOTA-ECL1i | KPC Mouse (PDAC) | Metastatic Liver | 1.44 ± 0.55 | Not Specified | |

| [18F]6b | Healthy C57Bl/6 Mouse | Liver | High | Early post-injection | |

| [18F]6b | Healthy C57Bl/6 Mouse | Spleen | Intermediate | Early post-injection | |

| [18F]6b | Healthy C57Bl/6 Mouse | Kidneys | Intermediate | Early post-injection |

Clinical Trial Data for CCR2 Antagonist (CCX872-B)

This table summarizes the results from a clinical trial of the oral CCR2 inhibitor CCX872-B in combination with FOLFIRINOX for pancreatic cancer.

| Parameter | Value | Patient Population | Reference |

| Overall Survival (OS) at 18 months | 29% | Locally advanced/metastatic pancreatic cancer | |

| Tumor Control Rate (TCR) at 12 weeks | 78% | Locally advanced/metastatic pancreatic cancer | |

| Objective Response Rate (ORR) at 12 weeks | 37% (partial responders) | Locally advanced/metastatic pancreatic cancer | |

| Mean Trough Plasma Level | ~8 µg/mL | Pancreatic cancer patients | |

| Average CCR2 Receptor Occupancy | 88% | Pancreatic cancer patients |

Experimental Protocols

Radiolabeling of a Small Molecule CCR2 Antagonist (General Protocol)

This protocol provides a general framework for the radiolabeling of a small molecule CCR2 antagonist, such as SCH 54388, with Fluorine-18 (18F) for PET imaging. Specific precursors and reaction conditions will need to be optimized for SCH 54388.

Materials:

-

Precursor molecule for SCH 54388 (e.g., with a leaving group such as tosylate or nosylate)

-

[18F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium carbonate (K2CO3)

-

Anhydrous acetonitrile (B52724)

-

Sterile water for injection

-

Sterile saline for injection

-

HPLC system (analytical and semi-preparative)

-

Radio-detector

-

Sterile filters (0.22 µm)

Procedure:

-